molecular formula C9H11BrO3S B2516705 Propan-2-yl 2-bromobenzene-1-sulfonate CAS No. 219945-37-6

Propan-2-yl 2-bromobenzene-1-sulfonate

Cat. No.: B2516705
CAS No.: 219945-37-6
M. Wt: 279.15
InChI Key: AISPPKSSOLMHOC-UHFFFAOYSA-N
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Description

Propan-2-yl 2-bromobenzene-1-sulfonate is an aromatic sulfonate ester with a bromine substituent at the ortho position of the benzene ring and an isopropyl ester group attached to the sulfonate moiety. Its molecular structure combines the electron-withdrawing sulfonate group and the sterically bulky isopropyl group, which influence its reactivity and physical properties. Sulfonate esters like this are typically employed as alkylating agents in organic synthesis due to their ability to act as leaving groups in nucleophilic substitution reactions. The bromine atom at the ortho position may further modulate reactivity, enabling participation in cross-coupling or aromatic substitution reactions under specific conditions .

Properties

IUPAC Name

propan-2-yl 2-bromobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-7(2)13-14(11,12)9-6-4-3-5-8(9)10/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISPPKSSOLMHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OS(=O)(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219945-37-6
Record name propan-2-yl 2-bromobenzene-1-sulfonate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-bromobenzene-1-sulfonate can be synthesized through the reaction of 2-bromobenzenesulfonyl chloride with isopropanol in the presence of a base such as sodium carbonate. The reaction typically takes place in an organic solvent like ethanol or benzene and requires heating for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-bromobenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 2-bromobenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl 2-bromobenzene-1-sulfonate involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new chemical bonds. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

The following section compares Propan-2-yl 2-bromobenzene-1-sulfonate with structurally or functionally related compounds, leveraging data from diverse sources.

Functional Group and Substituent Analysis

This compound
  • Functional Group : Aromatic sulfonate ester.
  • Substituents : Bromine (ortho), isopropyl ester.
  • Applications : Likely used in specialized organic synthesis or pharmaceutical intermediates.
Isopropanolamine Dodecylbenzenesulfonate
  • Functional Group: Sulfonic acid salt (isopropanolamine counterion).
  • Substituents : Dodecyl chain (hydrophobic tail), benzene ring.
  • Reactivity: Non-reactive surfactant; forms micelles in aqueous solutions.
  • Applications : Detergents, emulsifiers, or industrial cleaning agents.
Sodium 2-Methylprop-2-ene-1-sulphonate
  • Functional Group : Aliphatic sulfonate (sodium salt).
  • Substituents : Allyl group (2-methylpropene).
  • Reactivity: Water-soluble monomer; undergoes polymerization.
  • Applications : Production of ion-exchange resins or hydrogels.
5-(2-Bromopropanoyl)-2-Methoxybenzenesulfonamide
  • Functional Group : Sulfonamide.
  • Substituents: Bromopropanoyl (ketone), methoxy.
  • Applications : Pharmaceutical intermediates or antimicrobial agents.

Comparative Data Table

Compound Name Functional Group Key Substituents Reactivity Profile Primary Applications Reference
This compound Sulfonate ester Bromine (ortho), isopropyl Nucleophilic substitution Organic synthesis -
Isopropanolamine Dodecylbenzenesulfonate Sulfonate salt Dodecyl, isopropanolamine Surfactant Detergents, emulsifiers
Sodium 2-methylprop-2-ene-1-sulphonate Aliphatic sulfonate Allyl, sodium Polymerization Ion-exchange resins
5-(2-Bromopropanoyl)-2-methoxybenzenesulfonamide Sulfonamide Bromopropanoyl, methoxy Biological activity Pharmaceuticals

Key Research Findings

Sulfonate Esters vs. Salts: this compound’s ester group renders it more reactive than sulfonate salts like Isopropanolamine Dodecylbenzenesulfonate, which are stable and used in non-reactive applications .

Aromatic vs.

Bromine Substituent Effects : The ortho-bromine in the target compound may hinder steric accessibility compared to para-substituted analogs, influencing reaction pathways and selectivity .

Biological Activity

Propan-2-yl 2-bromobenzene-1-sulfonate, also known as isopropyl 2-bromobenzenesulfonate, is a sulfonate ester with potential biological applications. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9_9H11_{11}BrO3_3S. Its structure consists of a bromobenzene ring substituted with a sulfonate group and an isopropyl group. The sulfonate moiety enhances its solubility in polar solvents, which is crucial for biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromobenzenesulfonyl chloride with isopropanol in the presence of a base such as triethylamine. This method allows for the efficient formation of the sulfonate ester while minimizing side reactions.

Antimicrobial Properties

Research indicates that compounds containing sulfonate groups exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity studies have been conducted to evaluate the safety profile of this compound. The compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The IC50_{50} values were determined as follows:

Cell Line IC50_{50} (μM)
MCF-715.5
K562>100

The compound exhibited moderate cytotoxicity against MCF-7 cells but showed no significant activity against K562 cells at concentrations up to 100 μM.

The biological activity of this compound may be attributed to its ability to disrupt cellular membranes or interfere with metabolic pathways in microorganisms. The sulfonate group can enhance membrane permeability, allowing the compound to exert its effects more effectively.

Study on Antifungal Activity

In a recent study, this compound was evaluated for antifungal activity against Candida albicans. The compound demonstrated an MIC of 64 μg/mL, indicating potential as an antifungal agent.

Research on Antitumor Effects

Another study explored the antitumor effects of this compound on various cancer cell lines. The compound's ability to induce apoptosis in MCF-7 cells was observed through flow cytometry analysis, suggesting that it may trigger programmed cell death pathways.

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